

# Physicochemical Properties of 3-Methyl-4-octanol Stereoisomers: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyl-4-octanol

Cat. No.: B1334687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the stereoisomers of **3-Methyl-4-octanol**. Due to the chiral nature of this molecule, arising from two stereocenters at positions 3 and 4, four distinct stereoisomers exist: (3R,4S), (3S,4S), (3R,4R), and (3S,4R). While comprehensive experimental data for all four stereoisomers is not readily available in publicly accessible literature, this guide compiles the existing information and outlines the standard methodologies for their determination.

## Core Physicochemical Properties

Quantitative data for the individual stereoisomers of **3-Methyl-4-octanol** are sparse. However, properties for the racemic mixture have been reported. It is important to note that diastereomers, such as the (3S,4S) and (3R,4S) isomers, will exhibit different physical properties, while enantiomers, such as the (3S,4S) and (3R,4R) pair, will have identical physical properties with the exception of the direction of specific rotation.

Table 1: Physicochemical Properties of **3-Methyl-4-octanol** (Racemic Mixture)

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O[1]
Molecular Weight	144.25 g/mol [1]
Boiling Point	180 °C[2]
Density	0.8280 g/cm <sup>3</sup> [2]
Melting Point	Data not available
Specific Rotation ([α] <sub>D</sub> )	Not applicable for racemic mixture

Note: The reported boiling point and density are for a mixture of stereoisomers and may not represent the exact values for the individual diastereomers.

## Experimental Protocols

The determination of the physicochemical properties of the **3-Methyl-4-octanol** stereoisomers requires specific experimental procedures. The following sections detail the standard methodologies for these key experiments.

### Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the stereoisomers of **3-Methyl-4-octanol**, two primary methods are suitable for determination:

- Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.
  - Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
  - Procedure: The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature stabilizes, with the thermometer bulb positioned

in the vapor phase just below the side arm of the distilling flask. This stable temperature is the boiling point.

- Thiele Tube Method: This micro-method is suitable when only a small amount of the sample is available.
  - Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
  - Procedure: A small amount of the liquid is placed in the small test tube, and the capillary tube is inverted and placed inside. The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point oil. The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

## Density Determination

Density is the mass per unit volume of a substance.

- Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.
- Procedure: The pycnometer is first weighed empty, then filled with the liquid sample and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

## Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1-decimeter long tube.

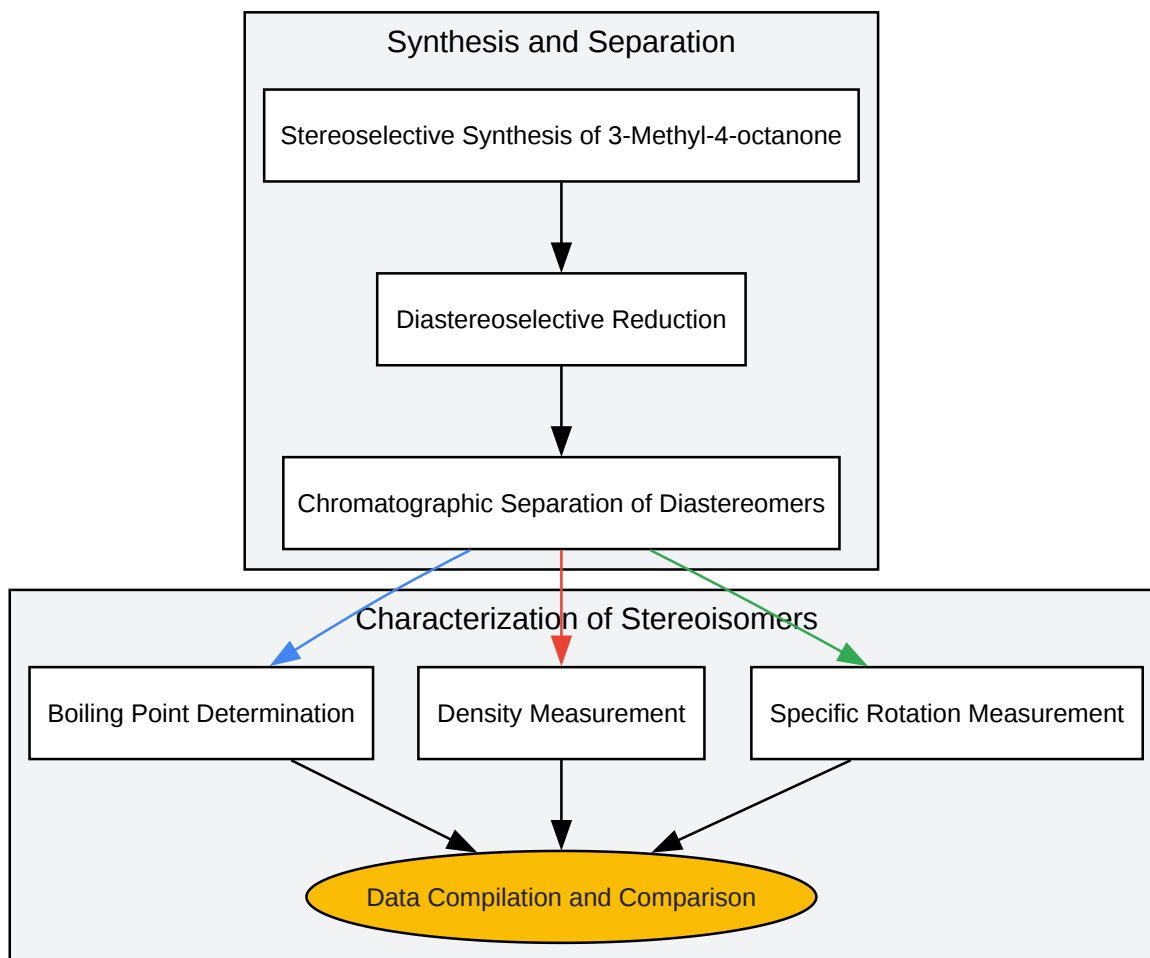
- Apparatus: A polarimeter.
- Procedure:

- A solution of the stereoisomer of known concentration is prepared in a suitable achiral solvent.
- The polarimeter tube is filled with the solution.
- A beam of monochromatic, plane-polarized light is passed through the sample.
- The angle of rotation of the plane of polarized light is measured by the analyzer.
- The specific rotation ( $[\alpha]$ ) is calculated using the formula:  $[\alpha] = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the polarimeter tube in decimeters.
  - $c$  is the concentration of the sample in g/mL.

The temperature and the wavelength of the light used (usually the sodium D-line, 589 nm) must be specified.

## Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the physicochemical properties of **3-Methyl-4-octanol** stereoisomers.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the physicochemical properties of **3-Methyl-4-octanol** stereoisomers.

## Signaling Pathways and Biological Activity

**3-Methyl-4-octanol** is primarily known for its role as an insect pheromone, particularly for the palm weevil. The (S)-enantiomer has been identified as being significantly more biologically active than the (R)-enantiomer in this context<sup>[3]</sup>. At present, there is no established signaling pathway in mammalian systems or for drug development purposes directly associated with **3-Methyl-4-octanol** in the scientific literature. Therefore, a signaling pathway diagram is not applicable at this time. The primary interest in this compound for researchers outside of chemical ecology may lie in its potential as a chiral building block in organic synthesis.

## Conclusion

While a complete, experimentally verified dataset of the physicochemical properties for all four stereoisomers of **3-Methyl-4-octanol** is not currently available, this guide provides the known information for the racemic mixture and outlines the standard experimental procedures for determining these properties. The provided workflow illustrates a systematic approach to obtaining and comparing this crucial data, which is essential for any research or development activities involving these specific chiral molecules. Further research is required to fully characterize each stereoisomer, which will be invaluable for applications in stereoselective synthesis and other areas of chemical research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Methyl-4-octanol | C<sub>9</sub>H<sub>20</sub>O | CID 4196141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 26533-35-7, 3-METHYL-4-OCTANOL | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Methyl-4-octanol Stereoisomers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334687#physicochemical-properties-of-3-methyl-4-octanol-stereoisomers]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)